

# Meta-analysis of studies on the health effects of 1-Kestose supplementation.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 1-Kestose |           |
| Cat. No.:            | B7803635  | Get Quote |

# A Comparative Meta-Analysis of 1-Kestose Supplementation on Health Outcomes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of findings from recent studies on the health effects of **1-Kestose** supplementation. While a formal meta-analysis with pooled statistical data is not yet available in the scientific literature, this document synthesizes the results from key clinical trials and preclinical studies to offer an objective overview of the current evidence. We will delve into the impact of **1-Kestose** on various health conditions, the modulation of gut microbiota, and the underlying physiological mechanisms.

## I. Modulation of Gut Microbiota and Production of Short-Chain Fatty Acids

**1-Kestose**, a fructooligosaccharide, is not digested in the upper gastrointestinal tract and is instead fermented by gut bacteria, leading to significant changes in the composition and function of the gut microbiome. A primary consequence of this fermentation is the production of short-chain fatty acids (SCFAs), such as butyrate, acetate, and propionate, which are key mediators of the health effects of prebiotics.

A consistent finding across multiple studies is the increase in beneficial bacteria, particularly Bifidobacterium, following **1-Kestose** supplementation.[1][2][3][4][5][6] For instance, in a study



on obesity-prone individuals, 12 weeks of **1-Kestose** supplementation (10 g/day) significantly increased the relative abundance of fecal Bifidobacterium to 0.3244 (SD, 0.1526) compared to the control group (0.1971; SD, 0.1158).[1][5] Preclinical studies in rats have also demonstrated that **1-Kestose** promotes the growth of butyrate-producing bacteria like Anaerostipes and Butyricicoccus.[7][8] Furthermore, **1-Kestose** has been shown to efficiently stimulate the growth of Faecalibacterium prausnitzii, a bacterium known for its anti-inflammatory properties. [9][10]

The increase in these beneficial bacteria is directly linked to a rise in SCFA levels. Studies in rats have shown that **1-Kestose** supplementation leads to higher concentrations of butyrate in the cecum.[7][8] In vitro studies have also confirmed that **1-Kestose** supplementation increases the production of acetate, propionate, and butyrate.[11] These SCFAs are crucial for gut health and have systemic effects on the host's metabolism and immune system.

#### II. Effects on Metabolic Health: Insulin Resistance

Several studies have investigated the potential of **1-Kestose** to ameliorate insulin resistance. In a randomized, double-blind, placebo-controlled trial involving pre-diabetic individuals, daily supplementation with 10g of **1-Kestose** for 12 weeks resulted in a significant reduction in fasting serum insulin levels, from 6.5  $\mu$ U/mL to 5.3  $\mu$ U/mL.[1][4][5] In contrast, the placebo group showed no significant change.[1][4][5]

Preclinical studies in rats fed a high-fat diet have corroborated these findings, showing that **1- Kestose** supplementation can suppress hyperinsulinemia and improve glucose tolerance.[1][2]
[3][4][5] The proposed mechanism involves the modulation of the gut microbiota and the subsequent increase in SCFAs, which can improve insulin sensitivity through various signaling pathways.[4]

## III. Anti-Inflammatory Effects and Immune Modulation

The anti-inflammatory properties of **1-Kestose** have been explored in the context of inflammatory bowel disease and other inflammatory conditions. In a randomized, double-blind, placebo-controlled pilot study on patients with mild to moderate ulcerative colitis, 8 weeks of **1-Kestose** supplementation (10 g/day) led to a significant reduction in the Lichtiger clinical



activity index compared to the placebo group  $(3.8 \pm 2.7 \text{ vs.} 5.6 \pm 2.1).[12]$  The clinical remission rate was also significantly higher in the **1-Kestose** group (55% vs. 20%).[12]

The anti-inflammatory effects are likely mediated by the increased production of butyrate, which is a primary energy source for colonocytes and has been shown to inhibit inflammatory pathways.[7] In rats with high-fat diet-induced obesity, **1-Kestose** supplementation restored the increased levels of tumor necrosis factor-alpha (TNF- $\alpha$ ) mRNA in adipose tissue to normal levels.[7]

### IV. Potential in Cancer Therapy Adjunct

Emerging research suggests a potential role for **1-Kestose** as an adjunct to cancer therapy. A pilot study in patients with pancreatic ductal adenocarcinoma undergoing chemotherapy found that daily supplementation with 9g of **1-Kestose** for 12 weeks was associated with a significant decrease in the cancer marker CA19-9 and a reduction in the neutrophil-to-lymphocyte ratio (NLR), an indicator of systemic inflammation.[13] The **1-Kestose** group also showed a suppression in the reduction of albumin levels and an increase in C-reactive protein.[13] Furthermore, a significant decrease in Escherichia coli, a bacterium often increased in pancreatic cancer, was observed in the **1-Kestose** group.[13]

### V. Quantitative Data Summary

The following tables summarize the key quantitative findings from the cited studies.

Table 1: Effects of 1-Kestose Supplementation on Gut Microbiota and Short-Chain Fatty Acids



| Study Population          | Dosage & Duration             | Key Findings                                                                                     | Reference |
|---------------------------|-------------------------------|--------------------------------------------------------------------------------------------------|-----------|
| Obesity-prone adults      | 10 g/day for 12 weeks         | Increased relative<br>abundance of fecal<br>Bifidobacterium<br>(0.3244 vs. 0.1971 in<br>placebo) | [1][5]    |
| Rats with type 2 diabetes | 2% (w/v) in drinking<br>water | Increased proportion of butyrate-producing Anaerostipes                                          | [8]       |
| Rats on a high-fat diet   | 2% (w/v) in drinking<br>water | Increased Butyricicoccus spp. and cecal butyrate levels                                          | [7]       |
| In vitro fermentation     | 1% (w/v) 1-Kestose            | Increased production of acetate, propionate, and butyrate                                        | [10][11]  |
| Human studies<br>(review) | Not specified                 | Efficiently stimulates Faecalibacterium prausnitzii                                              | [9][10]   |

Table 2: Effects of **1-Kestose** Supplementation on Clinical and Metabolic Parameters



| Condition                         | Study<br>Population             | Dosage &<br>Duration                          | Key Outcomes                                                                                                   | Reference |
|-----------------------------------|---------------------------------|-----------------------------------------------|----------------------------------------------------------------------------------------------------------------|-----------|
| Insulin<br>Resistance             | Pre-diabetic<br>adults          | 10 g/day for 12<br>weeks                      | Reduced fasting<br>serum insulin<br>(6.5 to 5.3<br>µU/mL)                                                      | [1][4][5] |
| Ulcerative Colitis                | Adults with mild to moderate UC | 10 g/day for 8<br>weeks                       | Reduced Lichtiger clinical activity index (3.8 vs. 5.6 in placebo); Increased clinical remission (55% vs. 20%) | [12][14]  |
| Pancreatic<br>Cancer              | Adults with PDAC                | 9 g/day for 12<br>weeks                       | Decreased CA19-9; Reduced neutrophil-to- lymphocyte ratio                                                      | [13]      |
| High-Fat Diet-<br>Induced Obesity | Rats                            | 2% (w/v) in<br>drinking water for<br>19 weeks | Reduced TNF-α<br>mRNA in adipose<br>tissue                                                                     | [7]       |

## **VI. Experimental Protocols**

This section details the methodologies of the key clinical trials cited in this guide.

Study 1: Amelioration of Glucose Metabolism in Obesity-Prone Hosts[1][5]

- Study Design: Randomized, double-blind, parallel-group, placebo-controlled trial.
- Participants: Pre-diabetic volunteers.
- Intervention: 10 g of **1-Kestose** per day or placebo for 12 weeks.



- Primary Outcome: Fasting serum insulin concentration.
- Secondary Outcomes: Gut microbiota composition analyzed by 16S rRNA sequencing.

Study 2: Efficacy in Mild to Moderate Ulcerative Colitis[12][14]

- Study Design: Randomized, double-blind, placebo-controlled pilot trial.
- Participants: 40 patients with mild to moderate active ulcerative colitis.
- Intervention: 10 g of 1-Kestose or maltose (placebo) orally for 8 weeks, in addition to standard treatment.
- Primary Outcome: Lichtiger clinical activity index at week 8.
- Secondary Outcomes: Clinical remission and response rates, Ulcerative Colitis Endoscopic Index of Severity, fecal microbiome, and metabolite analysis.

Study 3: Efficacy in Pancreatic Ductal Adenocarcinoma[13]

- Study Design: Single-center, randomized, controlled pilot trial.
- Participants: Patients with pancreatic ductal adenocarcinoma.
- Intervention: 9 g of **1-Kestose** daily for 12 weeks.
- Outcomes: Blood markers (including CA19-9, albumin, C-reactive protein, neutrophil and lymphocyte counts), imaging studies, physical findings, and gut microbiota evaluation.

### VII. Signaling Pathways and Mechanisms of Action

The health benefits of **1-Kestose** supplementation are primarily attributed to the downstream effects of gut microbiota modulation and increased SCFA production. The following diagrams illustrate the key signaling pathways involved.





Click to download full resolution via product page

Caption: Mechanism of **1-Kestose** action via gut microbiota modulation and SCFA production.



The fermentation of **1-Kestose** by the gut microbiota leads to the production of SCFAs. These SCFAs can then interact with host cells through two main mechanisms: activation of G-protein-coupled receptors (GPCRs), such as Free Fatty Acid Receptor 2 (FFAR2) and FFAR3, and inhibition of histone deacetylases (HDACs).[15][16] These interactions trigger various intracellular signaling cascades that ultimately lead to the observed health benefits, including reduced inflammation and improved metabolic function.[15]



Click to download full resolution via product page

Caption: Generalized experimental workflow for clinical trials of **1-Kestose**.

This guide provides a snapshot of the current research landscape on **1-Kestose** supplementation. The consistent findings across different studies and populations are promising, but larger, long-term clinical trials are needed to further substantiate these health benefits and elucidate the underlying mechanisms in greater detail. The information presented here should serve as a valuable resource for researchers and professionals in the field of drug development and nutritional science.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. (Open Access) Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts. (2021) | Ayako Watanabe | 14 Citations [scispace.com]

### Validation & Comparative





- 2. researchgate.net [researchgate.net]
- 3. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of 1-Kestose on the Abundance of Inflammation-Related Gene mRNA in Adipose Tissue and the Gut Microbiota Composition in Rats Fed a High-Fat Diet PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Kestose supplementation mitigates the progressive deterioration of glucose metabolism in type 2 diabetes OLETF rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. 1-Kestose Prevents Psychiatric-Like Behavior by Enhancing Short-Chain Fatty Acid Production PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of 1-kestose supplementation in patients with mild to moderate ulcerative colitis: A randomised, double-blind, placebo-controlled pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of 1-Kestose Supplementation in Patients with Pancreatic Ductal Adenocarcinoma: A Randomized Controlled Pilot Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. examine.com [examine.com]
- 15. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Meta-analysis of studies on the health effects of 1-Kestose supplementation.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7803635#meta-analysis-of-studies-on-the-health-effects-of-1-kestose-supplementation]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com